1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzo[d]imidazole core, a pyrrolidinylmethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the reaction of o-phenylenediamine with formic acid or its derivatives under controlled conditions to form the benzo[d]imidazole ring
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents onto the benzo[d]imidazole core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions often employ nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
1-Methyl-2-pyrrolidinone
2-(1-Methyl-2-pyrrolidinyl)-pyridine
Other benzo[d]imidazole derivatives
Uniqueness: 1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its versatility and potential make it a valuable compound in scientific research and industry.
生物活性
1-Methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the Transient Receptor Potential Channel 6 (TRPC6). This compound features a unique benzo[d]imidazole core, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${13}$H${16}$N$_{4}$. The compound consists of a benzo[d]imidazole ring substituted with a pyrrolidinylmethyl group and a methyl group. This structural configuration is crucial for its interaction with biological targets.
TRPC6 Inhibition
Research indicates that this compound selectively interacts with TRPC6 channels. TRPC6 is implicated in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders. By inhibiting TRPC6, this compound may modulate calcium signaling pathways, which are critical for cellular function and disease progression.
Biological Assays and Findings
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on TRPC6 activity. Binding assays and electrophysiological techniques have been employed to assess its efficacy. For instance, it has been shown to reduce calcium influx through TRPC6 channels, suggesting its potential as a therapeutic agent in conditions where TRPC6 is dysregulated.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Bromo-1H-benzo[d]imidazol-5-amine | Bromine substitution at position 6 | Enhanced lipophilicity |
1H-Benzo[d]imidazole-5,6-diamine | Additional amine groups | Increased hydrogen bonding capabilities |
2-(4-Iodophenyl)-N-(2-pyrrolidinyl)ethanamine | Iodine substitution on phenyl ring | Higher reactivity due to iodine's electronegativity |
These compounds exhibit varying degrees of biological activity, highlighting the specificity of this compound in targeting TRPC6 inhibition.
Case Studies
Recent studies have explored the therapeutic implications of TRPC6 inhibitors in various disease models:
Case Study 1: Cardiovascular Diseases
In a study involving animal models of hypertension, the administration of this compound resulted in reduced blood pressure and improved vascular function. This suggests that TRPC6 inhibition may offer protective effects against cardiovascular complications .
Case Study 2: Neurodegenerative Disorders
Another investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could attenuate neuronal cell death and improve cognitive function by modulating calcium signaling pathways associated with neurodegeneration .
特性
IUPAC Name |
1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-16-12-5-4-10(14)8-11(12)15-13(16)9-17-6-2-3-7-17/h4-5,8H,2-3,6-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHODLKXQDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。